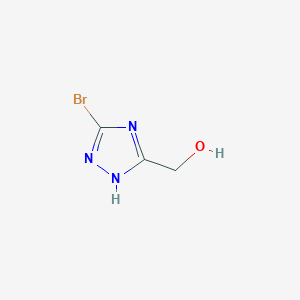

(3-Bromo-1H-1,2,4-triazol-5-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-Bromo-1H-1,2,4-triazol-5-yl)methanol is a heterocyclic compound with the molecular formula C3H4BrN3O and a molecular weight of 177.99 g/mol . This compound is part of the triazole family, which is known for its diverse biological and chemical properties . The presence of a bromine atom and a hydroxyl group in its structure makes it a versatile intermediate in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

. One common method includes the reaction of 1H-1,2,4-triazole with bromine in the presence of a suitable solvent to yield 3-bromo-1H-1,2,4-triazole. This intermediate is then treated with formaldehyde under basic conditions to introduce the hydroxymethyl group, forming (3-Bromo-1H-1,2,4-triazol-5-yl)methanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control . The use of automated systems helps in maintaining consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Bromo-1H-1,2,4-triazol-5-yl)methanol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction Reactions: The compound can undergo reduction to remove the bromine atom, forming 1H-1,2,4-triazol-5-ylmethanol.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

Substitution: Various substituted triazoles.

Oxidation: Aldehydes or carboxylic acids.

Reduction: 1H-1,2,4-triazol-5-ylmethanol.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of (3-Bromo-1H-1,2,4-triazol-5-yl)methanol is C3H4BrN3O with a molecular weight of approximately 177.99 g/mol. The compound features a triazole ring with a bromine substituent at the 3-position and a hydroxymethyl group at the 5-position. These structural characteristics contribute to its reactivity and potential biological activity.

Medicinal Chemistry

This compound exhibits significant potential in medicinal chemistry, particularly in the development of antifungal agents. Triazole compounds are well-known for their antifungal properties and are used in treating fungal infections. The specific activities of this compound may depend on its ability to interact with various biological targets such as enzymes or receptors .

Case Study: Antifungal Activity

Research has indicated that triazole derivatives, including this compound, can inhibit the growth of pathogenic fungi by interfering with ergosterol biosynthesis . This mechanism is crucial for the development of antifungal drugs.

Agricultural Applications

The compound is also investigated for its use in agrochemicals. Its structure allows it to function as a building block for the synthesis of new fungicides and herbicides. The bromine atom enhances the biological activity of the triazole ring, making it effective against various plant pathogens.

Data Table: Potential Agrochemical Derivatives

| Compound Name | Activity Type | Target Organism | Reference |

|---|---|---|---|

| This compound | Fungicide | Fungal pathogens | |

| Methyl (Z)-3-(3-bromo-1H-1,2,4-triazol-5-yl)acrylate | Herbicide | Weeds |

Material Science

In material science, this compound can be used as a precursor for synthesizing novel polymers and materials with specific properties. Its ability to form hydrogen bonds can enhance the mechanical properties of polymeric materials.

Case Study: Polymer Synthesis

Studies have shown that incorporating triazole derivatives into polymer matrices can improve thermal stability and mechanical strength . This property is beneficial for applications in coatings and advanced materials.

The biological activity of this compound is attributed to its ability to form hydrogen bonds with enzymes and receptors. It has been hypothesized that this interaction can modulate biochemical pathways affecting various cellular functions.

Mechanisms of Action:

Wirkmechanismus

The mechanism of action of (3-Bromo-1H-1,2,4-triazol-5-yl)methanol involves its interaction with various molecular targets. The bromine atom and hydroxyl group allow it to form strong hydrogen bonds and halogen bonds with biological molecules . These interactions can disrupt the normal function of enzymes and proteins, leading to antimicrobial and antifungal effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Bromo-1H-1,2,4-triazole: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.

1H-1,2,4-Triazol-5-ylmethanol: Lacks the bromine atom, reducing its reactivity in substitution reactions.

Uniqueness

(3-Bromo-1H-1,2,4-triazol-5-yl)methanol is unique due to the presence of both a bromine atom and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Biologische Aktivität

(3-Bromo-1H-1,2,4-triazol-5-yl)methanol is a triazole derivative that has garnered attention for its diverse biological activities. This compound's unique structure allows it to interact with various biological targets, making it a valuable candidate for pharmacological research.

Target of Action

Triazole derivatives are known to interact with various enzymes and receptors, influencing numerous biochemical pathways. The mechanism of action typically involves the formation of hydrogen bonds with active sites on enzymes or receptors, leading to modulation of their functions.

Biochemical Pathways

The compound is hypothesized to affect several biological activities, including:

- Antiviral Activity : Potential inhibition of viral replication by interfering with viral enzymes.

- Antimicrobial Properties : Effectiveness against a range of bacteria and fungi.

- Anti-inflammatory Effects : Modulation of inflammatory responses in biological systems.

- Anticancer Activity : Induction of apoptosis in cancer cells through various pathways .

Pharmacokinetics

Triazole compounds like this compound exhibit favorable pharmacokinetic properties due to their ability to form hydrogen bonds and interact with biological targets. This interaction can enhance their pharmacological and toxicological profiles.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar triazole compounds is essential:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3-chloro-1H-1,2,4-triazole | Lacks hydroxymethyl group | Less versatile |

| 1H-1,2,4-triazol-5-ylmethanol | Lacks chloro group | Different reactivity |

| 3-bromo-1H-1,2,4-triazol-5-ylmethanol | Bromo instead of chloro | Varying biological activity |

The presence of both the bromo and hydroxymethyl groups in this compound enhances its reactivity and potential interactions with biological targets .

Biological Activities

Research indicates that this compound exhibits a wide range of biological activities:

Antiviral Activity

Triazole derivatives have shown potential in inhibiting viral replication. For example, studies suggest that they may interfere with viral enzymes critical for replication processes .

Antimicrobial Properties

This compound has demonstrated effectiveness against various bacterial strains. In particular, it has shown significant activity against Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 5.5 to 25.6 μM .

Anti-inflammatory Effects

The compound may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines and other mediators involved in inflammation .

Anticancer Activity

Preliminary studies suggest that this compound may induce apoptosis in cancer cells. This effect is likely mediated through alterations in cell signaling pathways and gene expression changes .

Case Studies

Several studies have focused on the synthesis and evaluation of triazole derivatives similar to this compound:

- Synthesis and Antimycobacterial Evaluation : A study synthesized multiple triazole derivatives and evaluated their activity against Mycobacterium tuberculosis. Among them, compounds showed MIC values ranging from 2 to 32 μg/mL against Mtb .

- Molecular Docking Studies : Molecular docking studies have indicated that certain triazole derivatives bind effectively to target enzymes like KatG in Mtb, suggesting potential applications in anti-tubercular drug development .

Eigenschaften

IUPAC Name |

(3-bromo-1H-1,2,4-triazol-5-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrN3O/c4-3-5-2(1-8)6-7-3/h8H,1H2,(H,5,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSIHNQIKLVVAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NC(=NN1)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.